molecular formula C9H9N5 B2902336 N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine CAS No. 2310224-90-7

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

Cat. No.: B2902336
CAS No.: 2310224-90-7
M. Wt: 187.206
InChI Key: ZENIIMNOOQOGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features two pyrimidine rings, one of which is substituted with a methyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine, also known as 6-methyl-N-(pyrimidin-2-yl)pyrimidin-4-amine, is a 2-aminopyrimidine derivative . The primary targets of this compound are likely to be various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . These kinases play crucial roles in cell cycle control and signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition reduces the phosphorylation level of the Rb protein, thereby inhibiting transcription factors that control the transition from G1 to S phase of the cell cycle . As a result, the compound can block tumor cell proliferation and inhibit cancer cell growth .

Biochemical Pathways

The affected biochemical pathways primarily involve cell cycle control and signal transduction . By inhibiting kinase activity, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation and the potential death of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potential induction of cell death . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark. Therefore, the compound’s ability to inhibit kinase activity and disrupt cell cycle progression can lead to anti-cancer effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to bind to its target kinases . .

Future Directions

Inhibitors of CDK4/6 have emerged as a powerful class of therapeutics for treatment of several malignancies. A new series of molecules that demonstrated excellent selectivity for CDK4/6 over CDKs1, 7, and 9 have been identified . This suggests that “N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine” and similar compounds could have potential applications in the development of new therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, where 4-chloro-6-methylpyrimidin-2-amine is reacted with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water at 78°C under a nitrogen atmosphere. The reaction is facilitated by dichlorobis(triphenylphosphine)palladium(II) and sodium carbonate, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring positions, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A basic structure with similar biological activities.

    4-chloro-6-methylpyrimidin-2-amine: A precursor in the synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine.

    Imatinib: A well-known kinase inhibitor with a pyrimidine-based structure.

Uniqueness

This compound is unique due to its dual pyrimidine ring system and the presence of a methyl group at the 6-position, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENIIMNOOQOGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.